(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
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Overview
Description
(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is an organic compound that features a methoxyphenyl group and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thiol.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiazepane ring.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage through a condensation reaction between the methoxyphenyl-thiazepane intermediate and a suitable carbonyl compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones, phenolic derivatives.
Reduction Products: Alcohols, reduced methanone derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications:
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties can influence its behavior in materials applications, such as conductivity or mechanical strength.
Comparison with Similar Compounds
(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanol: Similar structure but with an alcohol group instead of a methanone.
(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)ethanone: Similar structure but with an ethanone group instead of a methanone.
Uniqueness:
Structural Features: The combination of a methoxyphenyl group and a thiazepane ring with a methanone linkage is unique and may confer specific properties not found in similar compounds.
Reactivity: The presence of the methanone group can influence the compound’s reactivity, making it distinct from similar compounds with different functional groups.
Properties
IUPAC Name |
(3-methoxyphenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-17-9-5-8-16(14-17)19(21)20-11-10-18(23-13-12-20)15-6-3-2-4-7-15/h2-9,14,18H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCRNPUWSRUXGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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